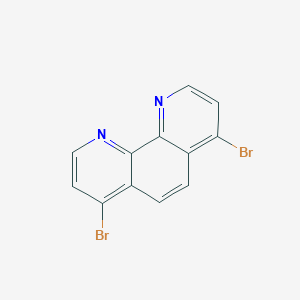

4,7-Dibromo-1,10-phenanthroline

描述

4,7-Dibromo-1,10-phenanthroline is a halogenated heterocyclic compound that belongs to the phenanthroline family. Phenanthrolines are well-known for their applications in coordination chemistry, where they serve as ligands forming stable complexes with various metal ions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dibromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method is the transhalogenation reaction, where 4,7-dichloro-1,10-phenanthroline is treated with hydrogen bromide in acetic acid. This reaction proceeds without the need for expensive catalysts or toxic solvents, making it an efficient and environmentally friendly process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the transhalogenation reaction makes it suitable for industrial applications .

化学反应分析

Substitution Reactions

The bromine atoms at positions 4 and 7 undergo nucleophilic substitution under controlled conditions, enabling functionalization for diverse applications.

Key Reactions

Example : Reaction with triethylamine and 9,10-dibromoanthracene yields luminescent Ru(II) complexes for OLED applications .

Coordination Chemistry

The compound forms stable complexes with transition metals, enhancing catalytic and photophysical properties.

Metal Complexation

Key Insight : The bromine substituents increase electron-withdrawing effects, stabilizing low oxidation states in metal centers .

Cross-Coupling Reactions

Used in palladium-catalyzed couplings to construct π-conjugated systems for optoelectronic materials.

Suzuki-Miyaura Coupling

| Conditions | Products | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4,7-Diaryl-1,10-phenanthrolines | 65–90% |

Example : Coupling with 2,3-dimethylacrylic acid forms ligands for heteroleptic Ru(II) complexes .

Photoredox Catalysis

Participates in visible-light-driven reactions for C–P bond formation.

Phosphonylation

| Photocatalyst | Conditions | Products | Yield |

|---|---|---|---|

| Eosin Y (15 mol%) | DMSO, 450 nm LED | 4,7-Diethylphosphonate-phenanthroline | 40% |

| Rhodamine 6G | DCM, 56 h irradiation | Mono-phosphonylated derivatives | 42% |

Mechanism : Radical anion intermediates form via single-electron transfer (SET), followed by C–Br bond cleavage and phosphine coupling .

Reduction

| Reagent | Products | Yield |

|---|---|---|

| NaBH₄ | 4,7-Dihydro-1,10-phenanthroline | 30–50% |

| LiAlH₄ | Fully reduced phenanthroline | <20% |

Oxidation

| Reagent | Products |

|---|---|

| KMnO₄ (acidic) | Phenanthroline quinone derivatives |

| H₂O₂ (basic) | Epoxides at adjacent C=C bonds |

Halogen Exchange Reactions

Transhalogenation with PBr₃ or POBr₃ facilitates bromine-to-chlorine substitution:

Yield : 70–85% under reflux in chloroform .

Polymerization and Side Reactions

Radical intermediates generated during photoredox reactions may undergo polymerization, reducing yields of target products .

科学研究应用

Synthesis and Characterization

4,7-Dibromo-1,10-phenanthroline can be synthesized through various methods, including halogenation of 1,10-phenanthroline. It is characterized using techniques such as NMR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography. For example, a study detailed the synthesis of Ru(II) complexes using this compound as a ligand, demonstrating its utility in forming stable metal complexes with photoluminescent properties .

Coordination Chemistry

This compound is widely used as a ligand in coordination chemistry due to its ability to form chelates with various metal ions. These metal complexes exhibit interesting electronic properties and catalytic activities.

Table 1: Metal Complexes of this compound

Biological Applications

One of the most promising applications of this compound is in medicinal chemistry. Its derivatives have shown significant anticancer activity. For instance, organotin(IV) complexes containing this ligand have demonstrated cytotoxic effects comparable to cisplatin against cancer cell lines such as HeLa and Vero.

Case Study: Anticancer Activity

In a study comparing the anticancer activities of tin(IV) complexes with this compound against cisplatin:

- IC50 Values :

- Complex 3:

- Complex 4:

- Cisplatin:

These results indicate that the tin complexes exhibit superior cytotoxicity at lower concentrations compared to cisplatin .

Material Science Applications

The compound is also explored for its role in the development of advanced materials. Its ability to form stable metal complexes makes it suitable for applications in organic electronics and photonic devices.

Table 2: Material Applications of this compound

作用机制

The mechanism of action of 4,7-dibromo-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological activities. For example, in DNA cleavage studies, the metal complex can generate reactive oxygen species that induce strand breaks in the DNA .

相似化合物的比较

4,7-Dichloro-1,10-phenanthroline: Similar in structure but less reactive due to the presence of chlorine atoms instead of bromine.

3,8-Dibromo-1,10-phenanthroline: Another brominated phenanthroline with bromine atoms at different positions, leading to different reactivity and applications.

1,10-Phenanthroline: The parent compound without any halogen substitution, widely used in coordination chemistry

Uniqueness: 4,7-Dibromo-1,10-phenanthroline is unique due to its specific substitution pattern, which enhances its reactivity and makes it suitable for a broader range of chemical transformations and applications compared to its analogs .

生物活性

4,7-Dibromo-1,10-phenanthroline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiparasitic and antibacterial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies from various research findings.

Overview of this compound

This compound is a derivative of phenanthroline, a well-known ligand in coordination chemistry. The bromine substitutions at the 4 and 7 positions enhance its biological properties by influencing its interaction with biomolecules such as DNA and proteins.

Antiparasitic Activity

Research has demonstrated that derivatives of 1,10-phenanthroline exhibit potent antiparasitic activity against various protozoan parasites. Notably, studies have highlighted the effectiveness of this compound against:

- Plasmodium falciparum : The compound shows promising antimalarial activity with IC50 values indicating effective inhibition of parasite growth. For instance, derivatives designed from this scaffold have displayed selectivity indices (SI) that suggest low cytotoxicity to human cells while effectively targeting the parasite.

- Leishmania donovani : The compound has also been evaluated for its antileishmanial properties. Certain derivatives exhibited IC50 values ranging from 2.52 to 4.50 μM against promastigote forms of this parasite .

- Trypanosoma brucei : The selectivity index for some phenanthroline derivatives was reported as high as 91 against this trypanosomal strain, indicating a strong potential for therapeutic applications .

Table 1: Antiparasitic Activity Data

| Compound | Target Parasite | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | Plasmodium falciparum | <5 | 505.7 |

| Phenanthroline Derivative 1o | Leishmania donovani | 2.52 | Not specified |

| Phenanthroline Derivative | Trypanosoma brucei | <5 | 91 |

The mechanism often involves the interaction of phenanthroline with bacterial DNA and enzymes involved in replication and transcription processes. This interaction can lead to disruption in bacterial growth and viability.

Case Studies

Case Study 1: Antimalarial Activity

A study conducted on a series of phenanthroline derivatives highlighted the antimalarial activity of the compound when tested against chloroquine-resistant strains of P. falciparum. The results indicated that modifications at the 4 and 7 positions significantly enhanced activity compared to unsubstituted phenanthrolines .

Case Study 2: Antileishmanial Screening

In another research effort focused on Leishmania, several derivatives were screened for their efficacy. Compounds derived from this compound demonstrated notable activity with IC50 values comparable to established antileishmanial drugs .

属性

IUPAC Name |

4,7-dibromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZAIDYHEKUXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464571 | |

| Record name | 4,7-dibromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156492-30-7 | |

| Record name | 4,7-dibromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of bromine atoms on the phenanthroline ring influence the photophysical properties of copper(I) complexes?

A1: Research indicates that the position of bromine substituents on the 1,10-phenanthroline ring significantly impacts the emission properties of copper(I) complexes. [] Specifically, [Cu(P^P)(N^N)][PF6] complexes incorporating 2,9-dibromo-1,10-phenanthroline exhibit blue-shifted emission maxima (λemmax) compared to complexes containing the 3,8- or 4,7-dibromo isomers, both in solution and solid-state. [] This suggests that the steric and electronic effects arising from bromine positioning directly influence the energy levels within the complex, consequently affecting the emitted light color.

Q2: Can 4,7-dibromo-1,10-phenanthroline be further modified to enhance its solubility?

A2: Yes, introducing alkyl chains at the 3 and 8 positions of this compound can significantly improve its solubility. [] This modification is particularly relevant for applications requiring high concentrations of the compound, such as in certain material science or catalytic processes.

Q3: Are there efficient synthetic routes available for producing this compound?

A3: Yes, researchers have developed a convenient method for synthesizing this compound through a transhalogenation reaction using its dichloro analog, 4,7-dichloro-1,10-phenanthroline. [] This method avoids the use of expensive catalysts or toxic solvents, offering a more sustainable and cost-effective approach for its preparation.

Q4: What is the significance of studying copper(I) complexes containing this compound?

A4: Copper(I) complexes featuring this compound and various diphosphine ligands exhibit promising luminescent properties, particularly with high photoluminescence quantum yields observed in some cases. [] These findings suggest potential applications in areas like organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. Further research into their stability, processability, and device integration is crucial for realizing their full potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。